molecular formula C12H13NOS B1396623 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole CAS No. 100192-04-9

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole

Cat. No.: B1396623
CAS No.: 100192-04-9
M. Wt: 219.3 g/mol
InChI Key: RQFPULGUVLBQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4,5-dimethyl-1,3-thiazole is a high-purity, synthetically crafted chemical compound provided for advanced research applications. With the molecular formula C12H13NOS and PubChem CID 3350660 , this 2,4,5-trisubstituted thiazole is a derivative of a privileged medicinal chemistry scaffold. The thiazole ring system, a five-membered heteroaromatic structure containing sulfur and nitrogen atoms, is a cornerstone in drug discovery due to its diverse pharmacological potential . This specific derivative is of significant interest in the design and development of novel therapeutic agents. Researchers investigate thiazole-containing compounds like this for a broad spectrum of biological activities, with a strong emphasis on antimicrobial and anticancer applications . The structural motif is found in numerous clinically approved drugs, such as the antibacterials sulfathiazole and cefiderocol, the anticancer agents dasatinib and tiazofurin, and the antiparkinsonian drug pramipexole, underscoring its profound research value . The mechanism of action for novel compounds is often explored through molecular docking and dynamics studies against key biological targets, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), which plays a vital role in cell proliferation and survival pathways . Applications in Research: • Anticancer Research: Serves as a key scaffold for developing novel inhibitors targeting proteins like EGFR TK, implicated in various cancers . • Antimicrobial Development: Provides a core structure for creating new chemical entities to combat drug-resistant bacterial and fungal strains . • Medicinal Chemistry & Drug Discovery: Acts as a versatile synthetic intermediate or a final target molecule for constructing libraries of compounds for biological screening . This product is intended for laboratory research use by qualified personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFPULGUVLBQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Haloketones with Thiourea or Guanidine Derivatives

A common approach to synthesize 1,3-thiazole derivatives involves the condensation of α-haloketones (or α-chloro ketones) with thiourea or guanidine derivatives under reflux conditions in ethanol or other suitable solvents. For example:

  • 2-chloro-1-(4-methoxyphenyl)-1-propanone can be reacted with thiourea to yield 2-amino-4,5-bis(4-methoxyphenyl)thiazole derivatives, which upon further functionalization lead to this compound analogs.

  • Reaction conditions typically involve reflux in ethanol for 2–4 hours, followed by purification through recrystallization or chromatography.

Cyclocondensation via Rhodanine Intermediates

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivatives serve as versatile intermediates for thiazole synthesis:

  • Condensation of rhodanine with appropriate arylmethylideneamino pyrazolone derivatives in glacial acetic acid with sodium acetate catalyst affords substituted thiazolidinones.

  • Subsequent cyclization and functional group transformations yield fused thiazole systems, including this compound derivatives.

Functional Group Modifications and Substitutions

  • Methylation, aminolysis, and substitution reactions on thiourea-derived thiazoles enable the introduction of methyl and other alkyl groups at the 4 and 5 positions.

  • For example, methylation of thioureido-thiazoles with methyl iodide followed by substitution with methylamine or other amines yields 4,5-dimethyl-substituted thiazoles.

Detailed Preparation Methodology with Reaction Conditions

Synthesis of this compound Core

Step Reagents & Conditions Description Yield & Notes
1 4-Methoxyacetophenone + SOCl₂ in CH₂Cl₂, room temp, 1 h Conversion of acetophenone to α-chloro ketone ~55% yield for 2-chloro-1-(4-methoxyphenyl)-1-propanone
2 α-Chloro ketone + thiourea in EtOH, reflux 3 h Cyclocondensation forming 2-amino-4,5-bis(4-methoxyphenyl)thiazole hydrochloride ~90% yield; mp ~174–175 °C
3 Methylation with CH₃I in MeOH/CHCl₃, reflux 1 h Introduction of methyl groups at thiourea moiety ~60% yield
4 Aminolysis with methylamine hydrochloride and triethylamine, sealed tube, 100 °C, 12 h Replacement of methylthio group with methylamine, yielding 4,5-dimethyl substitution ~50–85% yield depending on amine

Alternative Route via Rhodanine Condensation

Step Reagents & Conditions Description Yield & Notes
1 Rhodanine + 4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in glacial acetic acid + NaOAc, reflux 2 h Formation of 5-substituted-2-thioxo-1,3-thiazolidin-4-one derivatives High yields (~85–90%)
2 Reaction with 2-arylmethylidenemalononitrile in ethanol + piperidine, room temp, 3 h Formation of 5-arylmethylidene-2-thioxo-1,3-thiazolidin-4-one derivatives Good yields (~70–80%)
3 Cyclization with malononitrile and ammonium acetate, reflux 12–16 h Formation of fused thiazole derivatives Moderate to good yields (~75–85%)

Research Findings and Analysis

Yields and Purity

  • The condensation of α-chloro ketones with thiourea under reflux typically gives yields of 85–95% for the thiazole core.

  • Methylation and aminolysis steps show variable yields (50–85%) depending on the amine used and reaction conditions.

  • Rhodanine-based syntheses provide high yields for intermediates but require longer reaction times for cyclization steps.

Reaction Conditions

  • Mild to moderate temperatures (70–100 °C) are sufficient for cyclocondensation.

  • Solvents such as ethanol, acetonitrile, and dichloromethane are commonly used.

  • Acidic or basic pH adjustments are sometimes necessary to optimize product precipitation and purity.

Structural Confirmation

  • Products are confirmed by melting point determination, IR spectroscopy (notable C=S and aromatic C–H stretches), ¹H-NMR (aromatic and methyl proton signals), and mass spectrometry.

  • For example, ¹H-NMR of this compound shows characteristic singlets for methyl groups (~2.5–3.0 ppm) and aromatic protons (~6.7–7.5 ppm).

Summary Table of Key Preparation Methods for this compound

Method Starting Materials Key Reagents Conditions Yield (%) Notes
α-Chloro ketone + thiourea condensation 4-Methoxyacetophenone, SOCl₂, thiourea Ethanol reflux 3–4 h 85–95 Simple, cost-effective
Methylation & aminolysis Thioureido-thiazole intermediate CH₃I, methylamine Reflux, sealed tube 50–85 Allows 4,5-dimethyl substitution
Rhodanine condensation Rhodanine, arylmethylidene pyrazolone Glacial acetic acid, NaOAc Reflux 2 h 85–90 Provides fused heterocycles
Cyclization with malononitrile 5-arylmethylidene-thiazolidinones Malononitrile, ammonium acetate Reflux 12–16 h 75–85 Yields fused thiazole derivatives

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazole compounds.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Research has demonstrated that thiazole derivatives, including 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole, show effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results indicate that the compound's structural features contribute to its antimicrobial efficacy, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer potential. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various thiazole derivatives, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells. The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 30 µM, indicating substantial cytotoxic effects .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-730
Thiazole derivative AHeLa25
Thiazole derivative BA54940

Anticonvulsant Activity

Research has also indicated that thiazole derivatives can possess anticonvulsant properties. The compound has been tested in animal models for its efficacy in reducing seizure activity.

Case Study: Evaluation of Anticonvulsant Activity

In a study using the maximal electroshock seizure (MES) model, this compound demonstrated significant anticonvulsant effects. It provided protection against seizures at doses as low as 20 mg/kg .

Table 3: Anticonvulsant Activity Results

CompoundDose (mg/kg)Protection Index
This compound208.0
Thiazole derivative C156.5
Thiazole derivative D257.0

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the methoxy group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents on the thiazole ring and the aryl group at position 2. Key comparisons include:

Compound Name Substituents (Position 2) Thiazole Substituents Key Properties/Effects Reference
2-(4-Methoxyphenyl)-4,5-dimethyl-1,3-thiazole 4-Methoxyphenyl 4,5-dimethyl Enhanced solubility (methoxy), moderate lipophilicity (methyl), electron-donating effects
2-(4-Fluorophenyl)-4,5-dimethyl-1,3-thiazole 4-Fluorophenyl 4,5-dimethyl Higher electronegativity (fluoro), increased metabolic stability, reduced solubility
2-(4-Bromophenyl)-4,5-dimethyl-1,3-thiazole 4-Bromophenyl 4,5-dimethyl Bulky substituent (bromo), potential halogen bonding, lower reactivity
2-(4-Methylphenyl)-4,5-dimethyl-1,3-thiazole 4-Methylphenyl 4,5-dimethyl Increased lipophilicity, steric hindrance, reduced polarity
2-(4-Nitrophenyl)-4,5-dimethyl-1,3-thiazole 4-Nitrophenyl 4,5-dimethyl Strong electron-withdrawing effects (nitro), higher reactivity, potential toxicity

Electronic Effects :

  • The methoxy group (–OCH₃) is electron-donating via resonance, stabilizing positive charges and enhancing π-π interactions with biological targets .
  • Fluoro (–F) and nitro (–NO₂) groups are electron-withdrawing, reducing electron density on the thiazole ring and altering binding affinities .
Physicochemical Properties
  • Melting Points : Methoxy-substituted thiazoles (e.g., compound 9e in ) typically have lower melting points (~150–160°C) than bromo- or nitro-substituted analogs (>200°C) due to reduced molecular symmetry .
  • Solubility : The methoxy group improves aqueous solubility (e.g., 9e in DMF) compared to methyl or halogenated derivatives, facilitating formulation in drug delivery systems .

Biological Activity

The compound 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the diverse biological activities of this thiazole derivative, supported by data tables and research findings from various studies.

This compound is a thiazole derivative characterized by the presence of a methoxy group and two methyl groups. Its structure allows for interactions with various biological targets, which can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial and fungal strains have been documented as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25 - 12.5
Escherichia coli6.25 - 12.5
Klebsiella pneumoniae6.25 - 12.5
Pseudomonas aeruginosa6.25 - 12.5
Aspergillus fumigatus6.25 - 12.5
Trichophyton mentagrophytes6.25 - 12.5

These findings suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .

Anticancer Activity

The anticancer potential of this thiazole derivative has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
HepG-2 (Hepatocellular carcinoma)10 - 20
HTC-116 (Colon carcinoma)15 - 30

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of signaling pathways involved in cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways associated with growth and survival.

The presence of the methoxy group enhances its binding affinity to these targets, thereby increasing its biological effectiveness .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiazole derivatives, this compound was found to be one of the most potent compounds against a panel of bacterial strains .
  • Anticancer Research : A series of experiments conducted on HepG-2 and HTC-116 cell lines revealed that treatment with this thiazole derivative resulted in significant cell death compared to untreated controls, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a thiazole ring can be formed by reacting hydrazine derivatives with ketones under reflux in ethanol (e.g., as described for structurally similar compounds in ). Optimization of catalysts (e.g., glacial acetic acid) and solvent systems (e.g., absolute ethanol) is critical for improving yield. Reaction temperature (reflux vs. room temperature) and stoichiometric ratios of precursors should be systematically varied to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the methoxyphenyl and methyl groups. Infrared (IR) spectroscopy identifies functional groups like C=N (thiazole ring) and C-O (methoxy group). Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, X-ray crystallography (as in ) resolves bond lengths and dihedral angles, confirming stereoelectronic effects .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against E. coli or C. albicans), as thiazoles with methoxyphenyl substituents often exhibit activity (). Cytotoxicity assays (e.g., MTT on mammalian cell lines) should precede anticancer studies. Dose-response curves and positive controls (e.g., ampicillin) are mandatory for validation .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. Computational studies (e.g., DFT calculations) can map electron density distribution. Experimentally, compare reaction rates with analogs lacking the methoxy group. For example, sulfonation or nitration reactions may proceed regioselectively at the para position relative to the methoxy group .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., solvent polarity, cell line specificity). Perform meta-analyses of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., agar diffusion vs. microbroth dilution for antimicrobial activity). Structural analogs (e.g., triazole-thiazole hybrids in ) should be tested under identical conditions to isolate substituent effects .

Q. How can computational modeling predict the compound’s binding affinity to target proteins, such as bacterial dihydrofolate reductase?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the thiazole core/methoxy group and active site residues (e.g., hydrophobic pockets). Molecular dynamics (MD) simulations assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental binding constants .

Q. What crystallographic insights explain the compound’s solid-state stability and packing efficiency?

  • Methodological Answer : X-ray crystallography (as in ) reveals intermolecular interactions (e.g., C-H···π, van der Waals) that stabilize the crystal lattice. Compare packing diagrams with analogs (e.g., 4-methyl derivatives) to assess how substituents affect melting points and solubility. Hirshfeld surface analysis quantifies contact contributions from H-bonding vs. hydrophobic interactions .

Methodological Considerations Table

Research AspectKey TechniquesEvidence References
Synthesis Optimization Reflux condensation, catalyst screening (acetic acid), solvent polarity tuning
Structural Elucidation ¹H/¹³C NMR, IR, MS, X-ray crystallography
Biological Evaluation Broth microdilution (MIC), MTT assay, dose-response curves
Computational Analysis Docking (AutoDock), MD simulations, DFT calculations
Crystallographic Studies X-ray diffraction, Hirshfeld surface analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.